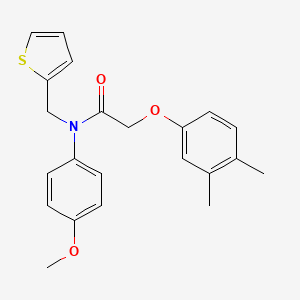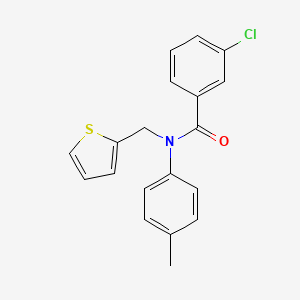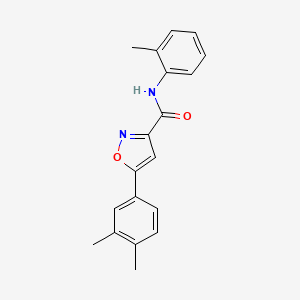![molecular formula C19H24FN3O2 B11363215 N-butyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11363215.png)
N-butyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-butyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves several steps. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthetic route may involve the following steps:
Formation of the indole core: This can be achieved by reacting 5-fluoroindole with an appropriate aldehyde or ketone.
Introduction of the pyrrolidine ring: This step involves the reaction of the indole derivative with a suitable amine to form the pyrrolidine ring.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
N-butyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
N-butyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: It may have potential therapeutic applications in the treatment of various diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-butyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to interact with various receptors and enzymes in the body, leading to their biological effects . The specific molecular targets and pathways involved would depend on the particular application of the compound.
Comparison with Similar Compounds
N-butyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: This compound is structurally similar and has been studied for its potential biological activities.
2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide: Another indole derivative with potential therapeutic applications.
Properties
Molecular Formula |
C19H24FN3O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-butyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H24FN3O2/c1-2-3-7-21-19(25)14-9-18(24)23(12-14)8-6-13-11-22-17-5-4-15(20)10-16(13)17/h4-5,10-11,14,22H,2-3,6-9,12H2,1H3,(H,21,25) |
InChI Key |
FBVIQQMGSYITJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1CC(=O)N(C1)CCC2=CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11363132.png)
![2-phenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11363139.png)
![N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11363144.png)



![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-hydroxyphenyl)butanamide](/img/structure/B11363162.png)


![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide](/img/structure/B11363180.png)
![5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11363185.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11363193.png)
![N-{4-[4-methyl-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11363199.png)
![N-(Butan-2-YL)-2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B11363220.png)
